N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Catalog No.
S1542983
CAS No.
111961-87-6
M.F
C34H26N2
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

CAS Number

111961-87-6

Product Name

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

IUPAC Name

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine

Molecular Formula

C34H26N2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H

InChI Key

LEXCBRKPOZULQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Organic Light-Emitting Diodes (OLEDs):

TPD has been investigated for its potential use in OLEDs due to its electron-transporting properties. Its ability to efficiently transport electrons within the device structure is crucial for balanced charge injection and recombination, leading to improved electroluminescence (light emission) efficiency. However, further research is needed to optimize its performance and stability in OLED applications.

Hole-transporting materials:

Recent studies suggest that TPD can also function as a hole-transporting material in perovskite solar cells. This dual functionality, where the same material can transport both electrons and holes, offers potential for simplified device architectures and potentially improved performance in optoelectronic devices.

Supramolecular chemistry:

TPD's well-defined structure and aromatic character make it a potential building block for supramolecular assemblies. Researchers are exploring its use in the construction of specific molecular arrangements with tailored properties, potentially leading to applications in areas like catalysis, sensing, and drug delivery.

Organic semiconductors:

Due to its conjugated structure and aromatic character, TPD exhibits some semiconducting properties. This has led to its investigation in the development of organic field-effect transistors (OFETs), which are organic-based counterparts to traditional silicon transistors. However, further research is needed to improve its charge carrier mobility and device performance for practical applications.

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is an organic compound characterized by its unique molecular structure, which consists of a naphthalene backbone substituted with four phenyl groups and two amine functionalities at the 2 and 6 positions. Its molecular formula is C34H26N2, and it has a molecular weight of approximately 510.58 g/mol. This compound is notable for its applications in organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and thermal stability .

Currently, there is no documented research on the specific mechanism of action of TPD. Its potential application lies in materials science, and its function within those materials is not yet fully understood.

  • Safety Information: No specific data on toxicity, flammability, or reactivity is currently available for TPD. As with most unknown organic compounds, caution should be exercised when handling it.
Typical of aromatic amines. Some of the notable reactions include:

  • Electrophilic Aromatic Substitution: The presence of the amine groups can activate the aromatic rings towards electrophilic attack.
  • Oxidation: The amine groups can be oxidized to form corresponding nitro or imine derivatives under strong oxidizing conditions.
  • Formation of Salts: Reaction with acids can yield ammonium salts, which are useful in various applications .

Several methods have been proposed for synthesizing N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine:

  • Multi-step Synthesis: This involves the synthesis of naphthalene derivatives followed by substitution reactions to introduce phenyl and amine groups.
  • Direct Amination: Naphthalene can be directly aminated using appropriate amine sources under specific conditions to yield the desired product.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to link phenyl groups to the naphthalene core effectively .

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine finds applications primarily in:

  • Organic Light Emitting Diodes (OLEDs): Serves as a high-performance host material that enhances external quantum efficiency.
  • Organic Photodetectors: Utilized in devices where efficient charge transport is critical.
  • Material Science: Investigated for its potential in developing new materials with unique electronic properties .

While specific interaction studies focusing solely on N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine are sparse, it is essential to consider its behavior in mixed systems, particularly in OLEDs where it interacts with various dopants and charge transport materials. Understanding these interactions can help optimize device performance and stability .

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine shares structural similarities with several other compounds. Here are some comparable compounds along with their distinctions:

Compound NameMolecular FormulaKey Features
N,N-DiphenylbenzidineC12H12N2Used in dye applications; lower thermal stability
4,4'-DiaminodiphenylmethaneC13H14N2Known for its use in epoxy resins; higher reactivity
N,N'-Bis(4-methylphenyl)-1,4-phenylenediamineC16H18N2Exhibits good solubility; used in polymer applications
N,N'-DiphenylbenzidineC12H12N2Commonly used as a dye; lower efficiency in OLEDs

The uniqueness of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine lies in its enhanced charge transport properties and thermal stability that make it particularly suitable for high-performance electronic applications compared to other similar compounds .

XLogP3

9.6

Dates

Modify: 2023-08-15

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